molecular formula C18H15NO2 B3117935 6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid CAS No. 229008-26-8

6-(4-Methylphenyl)-2-methylquinoline-3-carboxylic acid

Cat. No. B3117935
M. Wt: 277.3 g/mol
InChI Key: FPTCGGOCUIRGIO-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

To a solution of methyl 6-(4-methylphenyl)-2-methylquinoline-3-carboxylate (0.99 g) in tetrahydrofuranethanol (5-5 ml) was added 2N sodium hydroxide (2 ml) at room temperature, and the mixture was stirred for 2 days. To the reaction mixture was added 1N hydrochloric acid (4 ml), and the mixture was concentrated under reduced pressure to precipitate crystals, which were collected by filtration and washed with ethanol and diethylether to give 6-(4-methylphenyl)-2-methylquinoline-3-carboxylic acid (648 mg) as colorless crystals.
Name
methyl 6-(4-methylphenyl)-2-methylquinoline-3-carboxylate
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[N:14]=[C:13]([CH3:18])[C:12]([C:19]([O:21]C)=[O:20])=[CH:11]3)=[CH:4][CH:3]=1.[OH-].[Na+].Cl>O1CCCC1CCO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[N:14]=[C:13]([CH3:18])[C:12]([C:19]([OH:21])=[O:20])=[CH:11]3)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 6-(4-methylphenyl)-2-methylquinoline-3-carboxylate
Quantity
0.99 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C=C2C=C(C(=NC2=CC1)C)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1C(CCC1)CCO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate crystals, which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethanol and diethylether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C=C2C=C(C(=NC2=CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 648 mg
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.